Hellebrigenin glucoside
Overview
Description
Hellebrigenin glucoside, also known as Hellebrigenin-D-glucose, is a natural product derived from plant sources. It is a glycoside of hellebrigenin, a bufadienolide compound. The molecular formula of this compound is C30H42O11, and it has a molecular weight of 578.65 g/mol . This compound is known for its potential biological activities, including its effects on cancer cells and its binding affinity to the Na+/K±ATPase enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hellebrigenin glucoside typically involves the glycosylation of hellebrigenin. The reaction conditions for this process often include the use of a glycosyl donor, such as a glucopyranosyl halide, and a catalyst to facilitate the glycosylation reaction. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve the extraction of hellebrigenin from natural sources, followed by its glycosylation using enzymatic or chemical methods. The process may include purification steps such as chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Hellebrigenin glucoside can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperature, pH, and solvent systems to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms, and substitution reactions may result in various substituted glucosides .
Scientific Research Applications
Hellebrigenin glucoside has several scientific research applications, including:
Mechanism of Action
Hellebrigenin glucoside exerts its effects primarily through its interaction with the Na+/K±ATPase enzyme. This enzyme is involved in maintaining the electrochemical gradient across cell membranes. This compound binds to the alpha subunits of the Na+/K±ATPase, inhibiting its activity and leading to alterations in cellular ion balance. This inhibition can trigger multiple signaling cascades, particularly in cancer cells, resulting in growth inhibition and apoptosis .
Comparison with Similar Compounds
Hellebrigenin glucoside is similar to other cardiac glycosides and bufadienolides, such as:
- Digoxin
- Digitoxin
- Ouabain
- Gitoxin
- Uzarigenin-rhamnoside
- Gamabufotalin-rhamnoside
Compared to these compounds, this compound exhibits a unique binding affinity to the Na+/K±ATPase enzyme, particularly the alpha subunits. It also demonstrates potent in vitro growth inhibitory effects on cancer cells, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O11/c1-27-8-5-19-20(30(27,38)11-7-18(27)16-2-3-22(33)39-14-16)6-10-29(37)12-17(4-9-28(19,29)15-32)40-26-25(36)24(35)23(34)21(13-31)41-26/h2-3,14-15,17-21,23-26,31,34-38H,4-13H2,1H3/t17-,18+,19-,20+,21+,23+,24-,25+,26+,27+,28-,29-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUYMUBJXHVZEL-DBOUUHTQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5(C3(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=COC(=O)C=C4)O)CC[C@]5([C@@]3(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30905872 | |
Record name | 3-(Hexopyranosyloxy)-5,14-dihydroxy-19-oxobufa-20,22-dienolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30905872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72947-90-1, 100991-82-0 | |
Record name | Hellebrigenin-D-glucose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072947901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Hexopyranosyloxy)-5,14-dihydroxy-19-oxobufa-20,22-dienolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30905872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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